N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide
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Overview
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide typically involves the reaction of 6-fluoroindole with an appropriate pyridinecarboxamide derivative. One common method involves the use of lithium hexamethyldisilazide (LiHMDS) in anhydrous tetrahydrofuran (THF) at low temperatures to deprotonate the indole, followed by the addition of the pyridinecarboxamide derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: Reduction reactions can be performed on the pyridinecarboxamide moiety to yield reduced amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include oxindole derivatives, reduced amine derivatives, and various substituted indole compounds.
Scientific Research Applications
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, inhibition of enzyme activity, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Another indole derivative with similar structural features.
N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-3-(2,2,3,3-tetrafluoropropoxy)benzylamine hydrochloride: A compound with a similar indole core but different substituents.
Uniqueness
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide is unique due to its specific combination of a fluoroindole moiety and a pyridinecarboxamide group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14FN3O |
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Molecular Weight |
283.30 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14FN3O/c17-13-5-4-12-6-9-20(15(12)11-13)10-8-19-16(21)14-3-1-2-7-18-14/h1-7,9,11H,8,10H2,(H,19,21) |
InChI Key |
SNTFNLZOGGUNON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCCN2C=CC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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